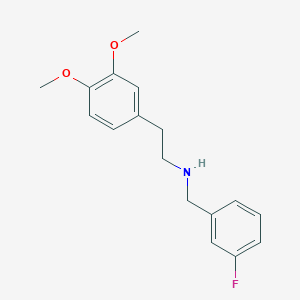

4-(Allyloxy)-3-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

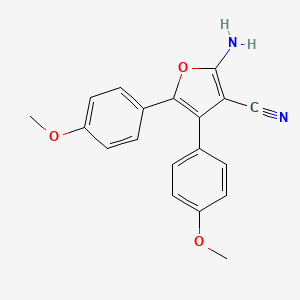

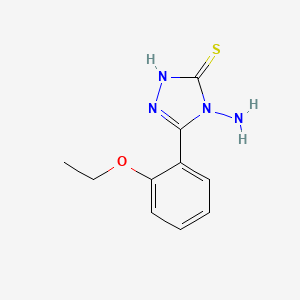

4-(Allyloxy)-3-ethoxybenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their chemical properties and reactivity. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the behavior of similar compounds. For instance, allylic 4-methoxybenzoates have been shown to exhibit excellent diastereoselectivity in reactions such as the Sharpless asymmetric dihydroxylation, which is a key step in the synthesis of polyols . This suggests that the allyloxy group in the 4-(Allyloxy)-3-ethoxybenzoic acid could also confer interesting reactivity patterns.

Synthesis Analysis

The synthesis of related compounds involves the use of allylic groups and protective methoxy groups, as seen in the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid and allylic 4-methoxybenzoates . These methods could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzoic acid by considering the reactivity of the ethoxy group and the allyloxy moiety during the synthetic process.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, and their analysis often requires computational methods such as Density Functional Theory (DFT). For example, DFT calculations have been used to evaluate bond lengths, angles, and energy components of metal complexes derived from 4-allyl-1-(2-hydroxybenzoyl) thiosemicarbazide . Similar computational techniques could be applied to 4-(Allyloxy)-3-ethoxybenzoic acid to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. The presence of an allyloxy group can lead to reactions such as dihydroxylation , while thiosemicarbazide derivatives form metal complexes with various metals . The reactivity of 4-(Allyloxy)-3-ethoxybenzoic acid could be explored in the context of these findings, with a focus on how the ethoxy and allyloxy groups affect its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their functional groups and molecular structure. Spectroscopic methods such as IR, NMR, and mass spectrometry have been used to characterize similar compounds . These techniques could be employed to determine the properties of 4-(Allyloxy)-3-ethoxybenzoic acid, such as solubility, melting point, and reactivity towards other chemical agents.

Applications De Recherche Scientifique

Quantum Chemical Studies and Dimerizations

- 4-(Allyloxy)-3-ethoxybenzoic acid has been a subject in quantum chemical studies, particularly focusing on the dissociation of substituted benzoic acids like 3- and 4-substituted benzoic acids. The dimerizations of these acids, including their derivatives, have been investigated for their structural and chemical properties (Sainsbury, 1975).

Antiparasitic Applications

- Studies have shown the potential antiparasitic activity of compounds related to 4-(Allyloxy)-3-ethoxybenzoic acid. Specifically, derivatives like 4-amino-2-ethoxybenzoic acid have demonstrated significant anticoccidial effects, indicating a potential for similar compounds in antiparasitic applications (Rogers et al., 1964).

Interaction with Eugenol and Radical Scavenging

- In the context of dental research, the interaction between 2-ethoxybenzoic acid and eugenol, a compound related to 4-(Allyloxy)-3-ethoxybenzoic acid, has been studied. This research highlights the radical scavenging abilities of these compounds, which is crucial in understanding their behavior in biological systems (Fujisawa et al., 2003).

Thermochemical Properties

- Research on the energetics of linear 4-n-alkoxybenzoic acids, which include compounds like 4-(Allyloxy)-3-ethoxybenzoic acid, has focused on understanding the enthalpic effects of introducing an alkoxy chain to the benzoic acid ring. These studies are essential for comprehending the thermochemical properties of such compounds (Silva et al., 2010).

Antimycobacterial Activity

- A series of alkoxybenzoic acids, including 4-(Allyloxy)-3-ethoxybenzoic acid, have been studied for their antimycobacterial activity. The activity of these compounds has been found to increase with their lipophilicity, which is an important factor in drug design and pharmacological research (Waisser et al., 1993).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) would typically be consulted for this information.

Orientations Futures

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications.

Propriétés

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOHOISHCRXTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367097 |

Source

|

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-ethoxybenzoic acid | |

CAS RN |

831198-97-1 |

Source

|

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)